molecular formula C14H14ClN3O4S2 B10763139 Benzylhydrochlorothiazide CAS No. 96782-98-8

Benzylhydrochlorothiazide

Cat. No.: B10763139
CAS No.: 96782-98-8
M. Wt: 387.9 g/mol
InChI Key: BWSSMIJUDVUASQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzylhydrochlorothiazide involves the reaction of 6-chloro-7-sulfamoyl-3-benzylthiomethyl-2H-1,2,4-benzothiadiazine 1,1-dioxide with appropriate reagents under controlled conditions. The reaction typically requires a solvent such as dimethylformamide and a base like sodium hydride to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: Benzylhydrochlorothiazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzylhydrochlorothiazide has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the reactivity of thiazides and their derivatives.

    Biology: Investigated for its effects on ion channels and cellular transport mechanisms.

    Medicine: Extensively studied for its antihypertensive and diuretic properties. It is also used in research on cardiovascular diseases and renal function.

    Industry: Utilized in the development of new diuretic drugs and formulations

Mechanism of Action

Benzylhydrochlorothiazide exerts its effects by inhibiting the sodium-chloride symporter in the distal convoluted tubule of the nephron in the kidneys. This inhibition prevents the reabsorption of sodium and chloride ions, leading to increased excretion of these ions along with water. The resultant diuretic effect reduces plasma volume and cardiac output, thereby lowering blood pressure. Additionally, this compound has a mild vasodilatory effect, which further contributes to its antihypertensive properties .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific molecular structure, which allows for distinct interactions with ion channels and transporters. Its benzyl group provides additional hydrophobic interactions, potentially enhancing its efficacy and selectivity compared to other thiazides .

Properties

IUPAC Name

3-benzyl-6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O4S2/c15-10-7-11-13(8-12(10)23(16,19)20)24(21,22)18-14(17-11)6-9-4-2-1-3-5-9/h1-5,7-8,14,17-18H,6H2,(H2,16,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWSSMIJUDVUASQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2NC3=CC(=C(C=C3S(=O)(=O)N2)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1045114
Record name Benzylhydrochlorothiazide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96782-98-8, 96782-97-7, 1824-50-6
Record name 2H-1,2,4-Benzothiadiazine-7-sulfonamide, 6-chloro-3,4-dihydro-3-(phenylmethyl)-, 1,1-dioxide, (-)-
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Record name 2H-1,2,4-Benzothiadiazine-7-sulfonamide, 6-chloro-3,4-dihydro-3-(phenylmethyl)-, 1,1-dioxide, (+)-
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Record name Benzylhydrochlorothiazide
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Record name Benzylhydrochlorothiazide [JAN]
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Record name benzylhydrochlorothiazide
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Record name Benzylhydrochlorothiazide
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Record name BENZYLHYDROCHLOROTHIAZIDE
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